N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17ClF3N3O2S2 and its molecular weight is 511.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The study by Samaritoni et al. (1999) explores methylene group modifications of phenylacetamides, leading to derivatives that retain efficacy as broad-spectrum insecticides, highlighting the importance of chemical modifications in enhancing biological activity [J. G. Samaritoni et al., 1999].
Dollé et al. (2008) describe the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein with PET, demonstrating the application of pyrimidineacetamides in diagnostic imaging [F. Dollé et al., 2008].
Kerru et al. (2019) report on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, showcasing the antimicrobial potential of such compounds [Nagaraju Kerru et al., 2019].
Antimicrobial and Antitumor Activity
A study on the preparation of new series of N-substituted phenylacetamide derivatives reveals their in vitro antimicrobial activity, indicating potential applications in developing new antibacterial and antifungal agents [Nunna et al., 2014].
Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives with potent anticancer activity, highlighting the therapeutic potential of such compounds in oncology [H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017].
Molecular Interactions and Structural Analysis
- Boechat et al. (2011) analyze the crystal structures of two N-substituted phenylacetamide derivatives, providing insight into the molecular interactions and potential for designing compounds with specific biological activities [N. Boechat et al., 2011].
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O2S2/c1-12-2-5-14(6-3-12)29-20(31)19-16(8-9-32-19)28-21(29)33-11-18(30)27-17-10-13(22(24,25)26)4-7-15(17)23/h2-7,10H,8-9,11H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUKIJRCURUPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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